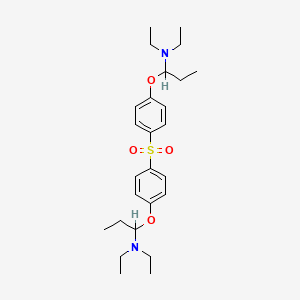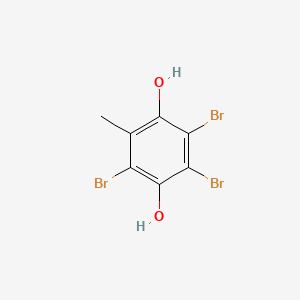
Hydroquinone, 2-methyl-3,5,6-tribromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroquinone, 2-methyl-3,5,6-tribromo- is a derivative of hydroquinone, a compound known for its applications in various fields such as photography, medicine, and cosmetics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2-methyl-3,5,6-tribromo- typically involves the bromination of 2-methylhydroquinone. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of Hydroquinone, 2-methyl-3,5,6-tribromo- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroquinone, 2-methyl-3,5,6-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions include various quinones, substituted hydroquinones, and other derivatives that can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Hydroquinone, 2-methyl-3,5,6-tribromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in treating skin disorders and other medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hydroquinone, 2-methyl-3,5,6-tribromo- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin lightening applications. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroquinone: The parent compound, widely used in cosmetics and photography.
2-Methylhydroquinone: A precursor in the synthesis of the tribromo derivative.
3,5,6-Tribromohydroquinone: Another brominated derivative with different substitution patterns.
Uniqueness
Hydroquinone, 2-methyl-3,5,6-tribromo- is unique due to the specific arrangement of bromine atoms and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63884-43-5 |
|---|---|
Molekularformel |
C7H5Br3O2 |
Molekulargewicht |
360.82 g/mol |
IUPAC-Name |
2,3,5-tribromo-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |
InChI-Schlüssel |
JOOPFYJWVJXNHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


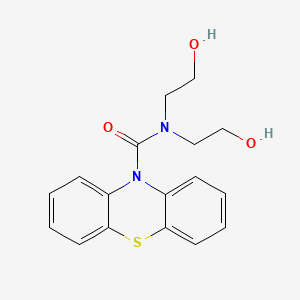
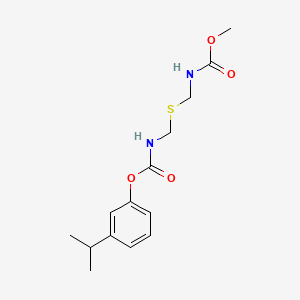
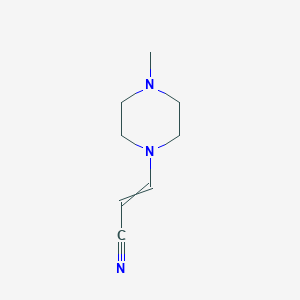
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)

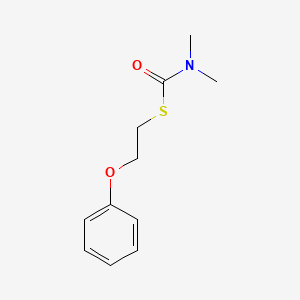
![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)
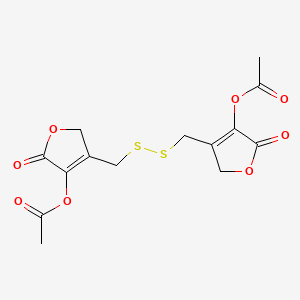
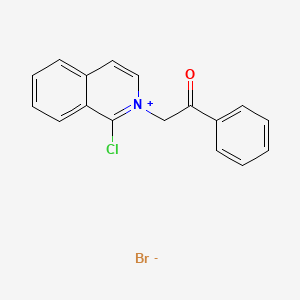

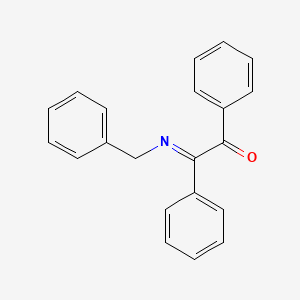
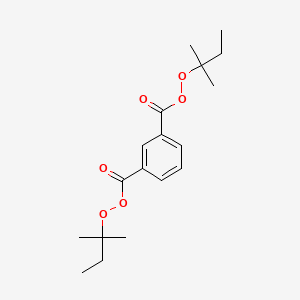
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
